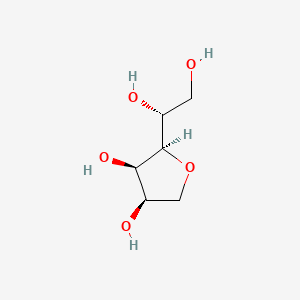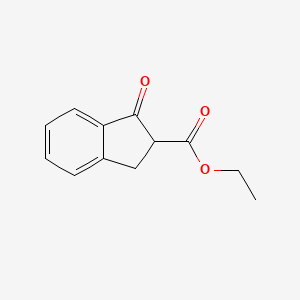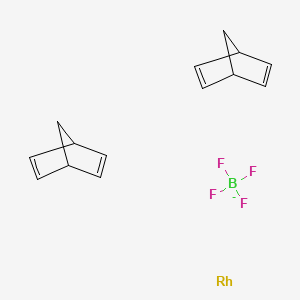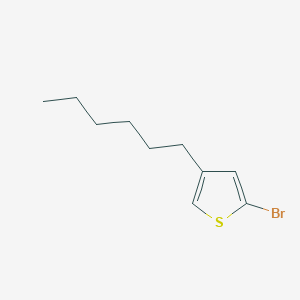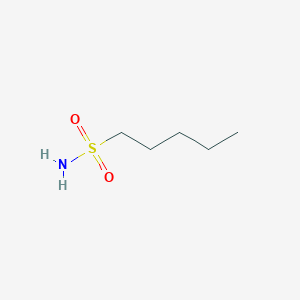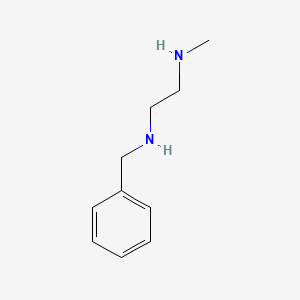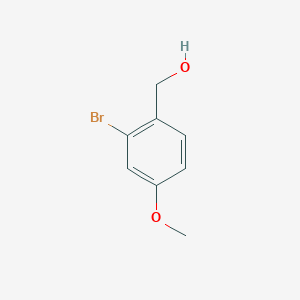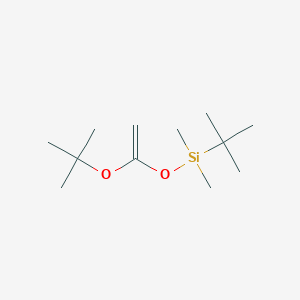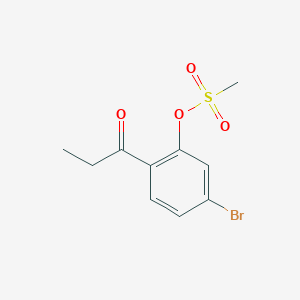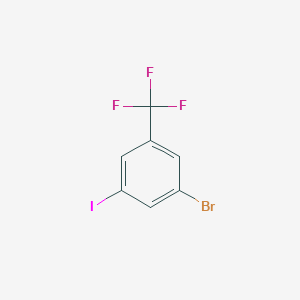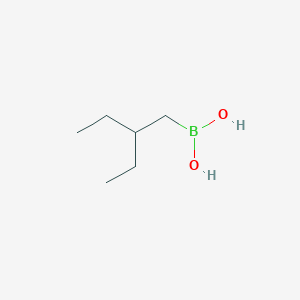
(2-ethylbutyl)boronic acid
Overview
Description
(2-ethylbutyl)boronic acid, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including molecular recognition and catalysis .
Mechanism of Action
Target of Action
(2-Ethylbutyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and certain neurotransmitters . The boronic acid forms five-membered boronate esters with diols, enabling it to interact with these targets .
Mode of Action
The interaction of this compound with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions . In the Suzuki–Miyaura (SM) cross-coupling reaction, for example, the boronic acid participates in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. In the context of the SM cross-coupling reaction, the compound plays a crucial role in the formation of carbon-carbon bonds . Additionally, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign . They are also known for their slow release rate, which allows the active boronic acid to stay in low concentration, leading to favorable partitioning between cross-coupling and oxidative homo-coupling .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the nature of its interactions with these targets. In the context of the SM cross-coupling reaction, the compound facilitates the formation of carbon-carbon bonds, a crucial process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the slow release rate of the active boronic acid, which is beneficial for the coupling of unstable substrates, is influenced by the reaction conditions . Furthermore, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions .
Biochemical Analysis
Biochemical Properties
Boronic acid, (2-ethylbutyl)-, plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for the detection and quantification of saccharides, nucleic acids, and other biomolecules. Boronic acid, (2-ethylbutyl)-, interacts with enzymes such as serine proteases and glycosidases, inhibiting their activity by forming stable complexes with their active sites . Additionally, it can bind to proteins and peptides, altering their structure and function .
Cellular Effects
Boronic acid, (2-ethylbutyl)-, influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of mRNA and protein synthesis . Furthermore, boronic acid, (2-ethylbutyl)-, can disrupt cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of boronic acid, (2-ethylbutyl)-, involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, boronic acid, (2-ethylbutyl)-, inhibits serine proteases by forming a stable complex with the serine residue in the enzyme’s active site . This compound can also activate certain enzymes by stabilizing their active conformations . Additionally, boronic acid, (2-ethylbutyl)-, can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their ability to interact with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boronic acid, (2-ethylbutyl)-, can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to boronic acid, (2-ethylbutyl)-, can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity.
Dosage Effects in Animal Models
The effects of boronic acid, (2-ethylbutyl)-, vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, boronic acid, (2-ethylbutyl)-, can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . These findings underscore the importance of carefully controlling the dosage of boronic acid, (2-ethylbutyl)-, in experimental settings.
Metabolic Pathways
Boronic acid, (2-ethylbutyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate their activity. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, boronic acid, (2-ethylbutyl)-, can affect the activity of enzymes involved in the synthesis and degradation of nucleic acids, proteins, and lipids . These interactions highlight the diverse roles of boronic acid, (2-ethylbutyl)-, in cellular metabolism.
Transport and Distribution
The transport and distribution of boronic acid, (2-ethylbutyl)-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, boronic acid, (2-ethylbutyl)-, can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
Boronic acid, (2-ethylbutyl)-, exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid, (2-ethylbutyl)-, can be directed to the nucleus by binding to nuclear localization signals on proteins . Additionally, this compound can accumulate in the cytoplasm, mitochondria, or other organelles, depending on its interactions with cellular components . The subcellular localization of boronic acid, (2-ethylbutyl)-, plays a crucial role in determining its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (2-ethylbutyl)-, typically involves the reaction of an organoborane with an oxidizing agent. One common method is the hydroboration of an alkene followed by oxidation. For example, the hydroboration of 2-ethyl-1-butene with diborane (B2H6) can produce the corresponding organoborane, which is then oxidized with hydrogen peroxide (H2O2) to yield boronic acid, (2-ethylbutyl)- .
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of boronic acids may involve recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-ethylbutyl)boronic acid, can undergo various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reaction with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(2-ethylbutyl)boronic acid, has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (2-ethylbutyl)boronic acid, is unique due to its specific alkyl substituent, which can influence its reactivity and binding properties. Compared to phenylboronic acid, which has an aryl group, (2-ethylbutyl)-boronic acid may exhibit different steric and electronic effects, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
2-ethylbutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRRNCPGNQLJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456457 | |
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140614-19-3 | |
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


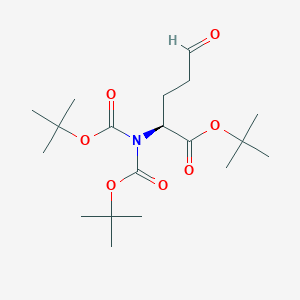
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
